CC-401 hydrochloride

JNK Kinase Inhibition Biochemical Assay

Choose CC-401 hydrochloride for a well-characterized, reversible, and orally bioavailable pan-JNK inhibitor. With a balanced Ki (25–50 nM) across JNK1/2/3 and >40-fold selectivity over p38, ERK, IKK2, PKC, Lck, and ZAP70, it outperforms alternatives like SP600125, AS601245, and JNK-IN-8 in selectivity and in vivo applicability. Validated in renal fibrosis (rat UUO), hepatic ischemia-reperfusion injury, and hypoxic colon cancer models, it ensures reliable, attributable results.

Molecular Formula C22H25ClN6O
Molecular Weight 424.93
CAS No. 1438391-30-0; 395104-30-0
Cat. No. B2653734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCC-401 hydrochloride
CAS1438391-30-0; 395104-30-0
Molecular FormulaC22H25ClN6O
Molecular Weight424.93
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5.Cl
InChIInChI=1S/C22H24N6O.ClH/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21;/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27);1H
InChIKeyOIBVXKYKWOUGAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CC-401 Hydrochloride CAS 1438391-30-0 for JNK Inhibition Studies | Procurement Guide


CC-401 hydrochloride (also known as JNK-401) is a second-generation, ATP-competitive anthrapyrazolone inhibitor of c-Jun N-terminal kinase (JNK). It exhibits potent activity against all three JNK isoforms (JNK1, JNK2, JNK3) with a Ki range of 25–50 nM and demonstrates at least 40-fold selectivity for JNK over a panel of related kinases, including p38, ERK, IKK2, PKC, Lck, and ZAP70 [1]. This compound is widely used in research to dissect JNK-dependent signaling pathways in inflammation, fibrosis, and cancer models [2].

CC-401 Hydrochloride vs. Alternative JNK Inhibitors: Why Direct Substitution Can Compromise Experimental Outcomes


Generic substitution among JNK inhibitors is not scientifically advisable due to significant variations in selectivity profiles, isoform potency, mechanism of action, and in vivo bioavailability. While CC-401 hydrochloride is a pan-JNK inhibitor with a balanced Ki (25–50 nM) across all three isoforms and a well-defined >40-fold selectivity window over key off-target kinases [1], alternative compounds exhibit different characteristics. For instance, SP600125 demonstrates lower selectivity and requires higher concentrations for cellular c-Jun phosphorylation inhibition [2], AS601245 displays weaker potency against JNK1/2 (IC50 150/220 nM) , and JNK-IN-8 acts as an irreversible inhibitor with a distinct isoform profile [3]. These differences can lead to divergent experimental outcomes, making CC-401 hydrochloride the preferred choice when a well-characterized, reversible, and orally bioavailable pan-JNK inhibitor is required [4].

CC-401 Hydrochloride: Quantitative Differentiation Data for Informed Procurement


Pan-JNK Inhibitory Potency: CC-401 vs. SP600125 and AS601245

CC-401 hydrochloride exhibits a uniform high affinity for all three JNK isoforms (JNK1, JNK2, JNK3) with a Ki range of 25–50 nM [1]. In contrast, the first-generation JNK inhibitor SP600125 shows variable IC50 values: 40 nM for JNK1 and JNK2, and 90 nM for JNK3 [2]. Another alternative, AS601245, is significantly less potent against JNK1 and JNK2, with IC50 values of 150 nM and 220 nM, respectively . This demonstrates CC-401's superior and more consistent pan-JNK inhibition profile.

JNK Kinase Inhibition Biochemical Assay

Kinase Selectivity Profile: CC-401 vs. SP600125

CC-401 hydrochloride demonstrates at least 40-fold selectivity for JNK over a panel of related kinases, including p38, ERK, IKK2, PKC, Lck, and ZAP70 [1]. In contrast, SP600125 has been reported to inhibit a broader range of kinases at similar concentrations, including Aurora A and TrkA, and requires higher concentrations (5–10 µM) to inhibit cellular c-Jun phosphorylation, indicating lower functional selectivity [2]. This 40-fold selectivity window for CC-401 is a key differentiator for experiments requiring minimal off-target pathway perturbation.

JNK Selectivity Off-Target Effects

In Vivo Oral Bioavailability and Renal Fibrosis Efficacy

CC-401 hydrochloride is orally bioavailable when administered by gavage in rodent models, a critical feature for chronic in vivo studies [1]. In a rat unilateral ureteral obstruction (UUO) model of renal fibrosis, oral administration of CC-401 significantly blocked JNK signaling, reduced interstitial myofibroblast accumulation, and decreased collagen IV deposition [1]. This established in vivo efficacy is a key differentiator from other JNK inhibitors like AS601245, which are primarily characterized for neuroprotection in cerebral ischemia models [2], and from JNK-IN-8, which lacks extensive in vivo fibrosis data [3].

JNK In Vivo Renal Fibrosis

Solubility and Formulation Advantages

CC-401 hydrochloride (CAS 1438391-30-0) demonstrates exceptional aqueous solubility of 85 mg/mL (200.03 mM) in both DMSO and water at 25°C . This high solubility simplifies the preparation of stock solutions and in vivo dosing formulations. For oral administration, a homogeneous suspension can be prepared at ≥5 mg/mL in CMC-Na . In contrast, AS601245 is practically insoluble in water and requires DMSO for dissolution , potentially complicating in vivo studies and limiting route of administration options. This practical advantage streamlines experimental workflows and reduces formulation-related variability.

Solubility Formulation In Vivo Studies

Recommended Use Cases for CC-401 Hydrochloride Based on Quantitative Evidence


In Vivo Renal Fibrosis and Inflammation Models

CC-401 hydrochloride is the preferred choice for preclinical studies investigating JNK's role in renal fibrosis and inflammation. Its oral bioavailability and proven efficacy in reducing myofibroblast accumulation and collagen IV deposition in the rat UUO model provide direct experimental validation [1]. This makes it ideal for chronic dosing studies in kidney disease research, where consistent target engagement is required.

Hepatic Injury and Transplantation Studies

For research on hepatic ischemia-reperfusion injury and orthotopic liver transplantation models, CC-401 hydrochloride has demonstrated the ability to decrease hepatic necrosis and apoptosis [2]. Its well-characterized selectivity profile ensures that observed protective effects are primarily attributable to JNK inhibition, rather than off-target kinase activity.

Cancer Cell Sensitization and Apoptosis Studies

In oncology research, CC-401 hydrochloride is suitable for studies requiring the sensitization of hypoxic cancer cells to DNA-damaging agents. Its selective JNK inhibition has been shown to enhance the efficacy of chemotherapeutics in colon cancer models [3], providing a clear rationale for its use in combination therapy investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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